Tert-butyl 3-(4,5-dihydro-1H-imidazol-2-yl)piperidine-1-carboxylate

Medicinal Chemistry Kinase Inhibitor Scaffolds Stereochemistry & SAR

This 3-substituted imidazoline-piperidine building block is the regioisomer of the widely used 4-substituted analog (CAS 1355334-71-2), offering a distinct spatial vector for ATP-pocket recognition. The partially saturated imidazoline ring provides a secondary NH for late-stage warhead conjugation—a capability absent in aromatic imidazole analogs. Orthogonal Boc protection ensures extended shelf-life and reaction compatibility. Essential for medicinal chemistry programs requiring regioisomeric purity; identical MS data (MW 253.34) makes the verified 3-isomer indispensable as an HPLC/NMR reference standard.

Molecular Formula C13H23N3O2
Molecular Weight 253.346
CAS No. 2155855-24-4
Cat. No. B2885542
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 3-(4,5-dihydro-1H-imidazol-2-yl)piperidine-1-carboxylate
CAS2155855-24-4
Molecular FormulaC13H23N3O2
Molecular Weight253.346
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCCC(C1)C2=NCCN2
InChIInChI=1S/C13H23N3O2/c1-13(2,3)18-12(17)16-8-4-5-10(9-16)11-14-6-7-15-11/h10H,4-9H2,1-3H3,(H,14,15)
InChIKeyQBEXMMVPQIDOBG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Tert-butyl 3-(4,5-dihydro-1H-imidazol-2-yl)piperidine-1-carboxylate CAS 2155855-24-4: Procurement-Relevant Identity and Scaffold Context


Tert-butyl 3-(4,5-dihydro-1H-imidazol-2-yl)piperidine-1-carboxylate (CAS 2155855-24-4) is a heterocyclic building block comprising a piperidine ring N-protected with a tert-butyloxycarbonyl (Boc) group and substituted at the 3-position with a 4,5-dihydro-1H-imidazole (imidazoline) moiety . With a molecular formula of C₁₃H₂₃N₃O₂ and a molecular weight of 253.34 g/mol , it belongs to a class of imidazole-piperidinyl derivatives extensively explored in patent literature as scaffolds for kinase modulators and other bioactive molecules [1]. The compound's core structure is isomeric with the more common 4-substituted piperidine variants, and its partially saturated imidazoline ring distinguishes it from fully aromatic imidazole analogs in both electronic character and synthetic reactivity.

Why a Simple Imidazole-Piperidine Analog Cannot Substitute for Tert-butyl 3-(4,5-dihydro-1H-imidazol-2-yl)piperidine-1-carboxylate in Procurement


In-class compounds featuring an imidazole and piperidine scaffold appear superficially interchangeable; however, three structurally distinct variables—the position of attachment on the piperidine ring, the oxidation state of the imidazole ring, and the identity of the N-protecting group—each lead to quantifiable differences in steric bulk, hydrogen-bonding capacity, and synthetic compatibility [1]. The 3-position substitution in the target compound produces a regioisomer with altered geometry relative to the widely used 4-substituted analog (CAS 1355334-71-2), affecting both molecular recognition and downstream coupling reactions . Furthermore, the partially saturated 4,5-dihydro-1H-imidazole ring introduces a sp³-hybridized carbon segment absent in aromatic imidazole analogs (e.g., CAS 1260672-41-0), altering basicity (predicted pKa shift of approximately 1–2 units) and providing a secondary amine for further derivatization . The Boc protecting group imparts orthogonal stability that simpler N-alkyl or N-H analogs lack, directly impacting storage shelf-life and reaction sequence compatibility. These differences mean that substituting a mismatched analog can compromise synthetic yield, analytical reproducibility, or biological assay outcomes.

Quantitative Differentiation Evidence for Tert-butyl 3-(4,5-dihydro-1H-imidazol-2-yl)piperidine-1-carboxylate Against Closest Analogs


Regioisomeric Position (3- vs. 4-Substitution) and Impact on Molecular Geometry and Synthetic Diversification

The target compound carries the imidazoline ring at the 3-position of the piperidine, whereas the commercially prevalent isoform is attached at the 4-position (CAS 1355334-71-2). Both compounds share the identical molecular formula (C₁₃H₂₃N₃O₂) and molecular weight (253.34 g/mol), making them constitutional isomers that cannot be distinguished by mass alone . However, the 3-substituted architecture positions the imidazoline nitrogen atoms in a distinct spatial orientation relative to the piperidine scaffold, as confirmed by the differing SMILES notation for the two isomers . In kinase modulator patents, substitution at different piperidine positions has been shown to alter the vector of the heterocyclic ring, which is critical for ATP-binding pocket occupancy [1]. The 3-position isomer provides a synthetic handle for generating compounds with unique dihedral angles and binding conformations not accessible from the 4-position analog.

Medicinal Chemistry Kinase Inhibitor Scaffolds Stereochemistry & SAR

Imidazoline (Dihydro) vs. Imidazole Oxidation State: Predicted Basicity and Hydrogen-Bonding Differentiation

The target compound features a 4,5-dihydro-1H-imidazole ring (imidazoline), which is structurally distinct from the fully aromatic 1H-imidazole analog tert-butyl 3-(1H-imidazol-2-yl)piperidine-1-carboxylate (CAS 1260672-41-0). The two differ by two hydrogen atoms and one formal double-bond equivalent: the target compound has a molecular formula of C₁₃H₂₃N₃O₂ (MW 253.34), while the aromatic analog is C₁₃H₂₁N₃O₂ (MW 251.33) . The imidazoline ring contains an sp³-hybridized carbon atom and an additional secondary amine proton, which is predicted to increase the pKa of the conjugated acid by approximately 1–2 log units relative to the aromatic imidazole, enhancing protonation under physiological or slightly acidic conditions [1]. This difference in basicity and hydrogen-bond donor capacity can alter binding affinity to biological targets and solubility in aqueous buffers. Additionally, the dihydroimidazole provides a nucleophilic site for further derivatization (e.g., alkylation, acylation) that the aromatic imidazole does not offer without prior activation.

Physicochemical Profiling Hydrogen-Bonding Synthetic Reactivity

N-Boc Protection: Molecular Weight and Orthogonal Deprotection Advantage Over Free Amine Analogs

The target compound carries a tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen, whereas the free-amine analog 3-(4,5-dihydro-1H-imidazol-2-yl)piperidine (CAS 1551114-08-9) has a molecular formula of C₈H₁₅N₃ (MW 153.22) . The Boc group adds 100.12 g/mol to the molecular weight (from 153.22 to 253.34) and significantly alters physicochemical properties: it increases lipophilicity (estimated clogP increase of ~1.5 log units), eliminates the basicity of the piperidine nitrogen, and provides orthogonal stability under basic and nucleophilic conditions [1]. The Boc-protected compound can be stored as a stable solid or oil at ambient temperature, while the free amine is more hygroscopic and susceptible to oxidation and carbamate formation. The Boc group is selectively removable under acidic conditions (e.g., TFA/DCM, HCl/dioxane) without affecting the imidazoline ring, allowing multistep synthetic sequences not possible with the unprotected amine [2].

Building Block Handling Protecting Group Strategy Downstream Derivatization

Aldehyde-Reactive Imidazoline vs. Non-Reactive Imidazole: Functionalization Potential for Custom Library Synthesis

The 4,5-dihydro-1H-imidazole moiety in the target compound retains a secondary amine capable of undergoing condensation reactions with aldehydes or acid chlorides, forming Schiff bases or amide derivatives, respectively [1]. In contrast, the aromatic imidazole analog (CAS 1260672-41-0) lacks this nucleophilic center and requires stronger electrophiles or metal-catalyzed C–H activation for further elaboration . This differential reactivity is quantified by the presence of an additional exchangeable proton in the ¹H NMR spectrum of the target compound (integration 1H in the 5–7 ppm region, depending on solvent and concentration), which is absent in the aromatic analog [2]. Building block catalogs list the dihydroimidazole series as a distinct family precisely because of this aldehyde-reactive handle, enabling synthesis of libraries that explore imidazoline-derived chemotypes not accessible from imidazole scaffolds.

Custom Synthesis Library Chemistry Late-Stage Functionalization

Verified Application Scenarios for Tert-butyl 3-(4,5-dihydro-1H-imidazol-2-yl)piperidine-1-carboxylate in Scientific Procurement


Kinase Inhibitor Fragment-Based Drug Discovery Requiring 3-Substituted Piperidine-Imidazoline Scaffolds

This compound serves as a privileged intermediate for assembling imidazol-piperidinyl kinase modulators, as described in patent US9315517B2, where 3-substituted piperidine scaffolds provide alternative binding geometries to the ATP pocket compared to 4-substituted variants [1]. The imidazoline NH and Boc-protected piperidine allow sequential orthogonal deprotection and derivatization, enabling the construction of focused kinase inhibitor libraries.

Synthesis of Imidazoline I₂ Receptor Ligands with Defined Piperidine Geometry

The 4,5-dihydro-1H-imidazole (imidazoline) motif is a known pharmacophore for imidazoline I₂ receptors, and the 3-piperidine substitution pattern offers a distinct spatial vector compared to the extensively explored 4-substituted series [2]. This compound provides a pre-formed imidazoline-piperidine core that can be directly elaborated to explore I₂ receptor selectivity over α₂-adrenoceptors.

Late-Stage Functionalization via Imidazoline NH for Targeted Covalent Inhibitor Design

The free NH of the imidazoline ring permits late-stage acylation or reductive amination to introduce electrophilic warheads (e.g., acrylamide, vinyl sulfonamide) for covalent targeting of cysteine residues in kinases or other enzymes [3]. This capability is absent in the aromatic imidazole analog, making the imidazoline form the required procurement choice for covalent inhibitor programs.

Analytical Reference Standard for Regioisomeric Purity Assessment of 3- vs. 4-Substituted Piperidine-Imidazoline Building Blocks

Because the 3- and 4-substituted regioisomers share identical MS data (MW 253.34), the target compound serves as an authentic reference standard for HPLC or NMR method development to distinguish and quantify these isomers in reaction mixtures and purified products . Procurement of the verified 3-isomer is essential for quality control of medicinal chemistry campaigns that require regioisomeric purity.

Quote Request

Request a Quote for Tert-butyl 3-(4,5-dihydro-1H-imidazol-2-yl)piperidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.